molecular formula C21H26FN3O4S B2948111 N-(2-((4-(2-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)-2-(m-tolyloxy)acetamide CAS No. 897618-22-3

N-(2-((4-(2-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)-2-(m-tolyloxy)acetamide

Cat. No.: B2948111
CAS No.: 897618-22-3
M. Wt: 435.51
InChI Key: KOECXJAUNSIKST-UHFFFAOYSA-N
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Description

N-(2-((4-(2-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)-2-(m-tolyloxy)acetamide ( 897618-22-3) is a synthetic organic compound featuring a complex molecular structure that incorporates a fluorophenylpiperazine group linked via a sulfonyl-ethyl bridge to a meta-tolyloxy acetamide moiety . This specific architecture suggests potential for significant biological activity, as the piperazine ring system is a common pharmacophore in many bioactive molecules. Piperazine derivatives are frequently investigated for their interactions with the central nervous system. For instance, structurally similar compounds, such as those featuring a fluorophenylpiperazine group, have been studied for their stability profiles in aqueous-organic solutions and their interactions with various biological targets, including serotonin receptors . The presence of the sulfonyl group in this compound may influence its electronic properties, solubility, and binding affinity, making it a valuable chemical tool for probing structure-activity relationships in medicinal chemistry research. Researchers can employ this compound in the design of novel pharmacological probes or as a key intermediate in organic synthesis. It is supplied as a high-purity material to ensure consistent and reliable experimental results. This product is strictly for research use in laboratory settings and is not intended for diagnostic, therapeutic, or any human use.

Properties

IUPAC Name

N-[2-[4-(2-fluorophenyl)piperazin-1-yl]sulfonylethyl]-2-(3-methylphenoxy)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26FN3O4S/c1-17-5-4-6-18(15-17)29-16-21(26)23-9-14-30(27,28)25-12-10-24(11-13-25)20-8-3-2-7-19(20)22/h2-8,15H,9-14,16H2,1H3,(H,23,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOECXJAUNSIKST-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)OCC(=O)NCCS(=O)(=O)N2CCN(CC2)C3=CC=CC=C3F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26FN3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-((4-(2-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)-2-(m-tolyloxy)acetamide typically involves multiple steps, starting with the formation of the piperazine ring. One common approach is the cyclization of 1,2-diamine derivatives with sulfonium salts under basic conditions. The fluorophenyl group can be introduced through electrophilic aromatic substitution reactions, and the acetamide moiety can be attached via acylation reactions.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow chemistry to ensure efficiency and consistency. The use of catalysts and optimized reaction conditions can help in achieving high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be employed.

  • Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Formation of amines or alcohols.

  • Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its piperazine ring and fluorophenyl group make it a versatile intermediate for creating pharmaceuticals and other chemical products.

Biology: In biological research, this compound has shown potential as an inhibitor of various enzymes and receptors. Its ability to interact with biological targets makes it a valuable tool for studying biological processes and developing new therapeutic agents.

Medicine: The compound has been investigated for its potential medicinal properties, including its use as an anti-inflammatory, antiviral, or anticancer agent. Its interactions with biological targets can lead to the development of new drugs for treating various diseases.

Industry: In the industrial sector, this compound can be used in the production of agrochemicals, dyes, and other chemical products. Its unique chemical properties make it suitable for a wide range of applications.

Mechanism of Action

The mechanism by which N-(2-((4-(2-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)-2-(m-tolyloxy)acetamide exerts its effects involves its interaction with specific molecular targets. The piperazine ring can bind to receptors or enzymes, while the fluorophenyl group enhances its binding affinity. The acetamide moiety can participate in hydrogen bonding, further stabilizing the interaction with the target.

Molecular Targets and Pathways:

  • Receptors: The compound may interact with G-protein-coupled receptors (GPCRs) or ion channels.

  • Enzymes: It can inhibit enzymes involved in inflammatory or cancerous processes.

  • Pathways: The compound may modulate signaling pathways related to inflammation, cell proliferation, or apoptosis.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Aryl/Aryloxy Group

Compound A : 2-(4-Fluorophenyl)-N-(2-((4-(2-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)acetamide
  • Molecular Formula : C20H23F2N3O3S
  • Molecular Weight : 423.5 g/mol
  • Key Difference : Replaces the m-tolyloxy group with a 4-fluorophenyl moiety.
  • Implications : The fluorophenyl group enhances electronegativity and metabolic stability but may reduce steric bulk compared to the methyl-substituted aryloxy group.
Compound B : N-(2-((4-(2-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)-2-(o-tolyloxy)acetamide
  • CAS : 897613-70-6
  • Molecular Formula : C21H26FN3O4S
  • Molecular Weight : 435.5 g/mol
  • Key Difference: o-Tolyloxy (2-methylphenoxy) substituent.
Compound C : N-[2-Chloro-5-(trifluoromethyl)phenyl]-2-(4-phenylpiperazin-1-yl)acetamide
  • Molecular Formula : C19H19ClF3N3O
  • Molecular Weight : 397.82 g/mol
  • Key Difference : Chloro-trifluoromethylphenyl group instead of aryloxy.
  • Implications : The electron-withdrawing Cl and CF3 groups may enhance binding to hydrophobic pockets in target proteins.

Core Structural Variations

Compound D : 2-((1-(4-Methylpiperazin-1-yl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)-N-(4-(trifluoromethoxy)phenyl)acetamide
  • CAS : 920203-51-6
  • Molecular Formula : C25H26F3N3O4S
  • Molecular Weight : 521.6 g/mol
  • Key Difference : Hexahydroquinazolin-thioacetamide core.
  • Implications : The fused quinazoline ring and thioether linkage may confer distinct pharmacokinetic properties.
Compound E : N-(1,3-Benzothiazol-2-yl)-2-(4-methylpiperazin-1-yl)acetamide
  • Molecular Formula : C14H17N3OS
  • Key Difference : Benzothiazole replaces the aryloxy group.
  • Implications : The benzothiazole moiety could enhance fluorescence properties or intercalation with nucleic acids.

Biological Activity

N-(2-((4-(2-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)-2-(m-tolyloxy)acetamide is a compound of interest due to its potential biological activities, particularly its interactions with equilibrative nucleoside transporters (ENTs). This article explores the biological activity of this compound, highlighting its mechanisms, effects, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C18H21F2N3O4SC_{18}H_{21}F_{2}N_{3}O_{4}S, with a molecular weight of 445.5 g/mol. The compound features a sulfonamide group, which contributes to its biological activity by modulating various biochemical pathways.

Target Interaction:
The primary target of this compound is the Equilibrative Nucleoside Transporters (ENTs) . ENTs are integral membrane proteins that facilitate the transport of nucleosides across cell membranes, playing a critical role in nucleotide synthesis and adenosine regulation .

Inhibition of ENTs:
this compound acts as an inhibitor of ENTs, particularly affecting their function and leading to altered cellular nucleotide levels. This inhibition can impact various cellular processes including DNA synthesis and signal transduction pathways involving adenosine .

Biological Activities

  • Antiviral Activity:
    Research indicates that compounds targeting ENTs can exhibit antiviral properties by disrupting the nucleoside supply necessary for viral replication. In vitro studies have shown that similar compounds can inhibit viral infections by limiting the availability of nucleosides required for viral RNA synthesis .
  • Anti-inflammatory Effects:
    The modulation of adenosine levels through ENT inhibition may also confer anti-inflammatory effects. Adenosine is known to play a role in inflammatory responses, and its regulation can lead to reduced inflammation in various models .
  • Anticancer Potential:
    The inhibition of ENTs has been associated with enhanced efficacy of chemotherapeutic agents. By altering nucleotide availability, this compound may improve the cytotoxic effects of certain cancer treatments .

Table 1: Summary of Biological Activities

Activity TypeMechanismReferences
AntiviralInhibition of nucleoside transport
Anti-inflammatoryModulation of adenosine levels
AnticancerEnhancement of chemotherapeutic efficacy

Case Study: Structure-Activity Relationship (SAR)

A study focused on the SAR of similar compounds revealed that modifications to the piperazine ring and sulfonamide group significantly influenced the inhibitory potency against ENTs. Compounds with increased selectivity for ENT2 over ENT1 showed enhanced biological activity, suggesting that structural optimization could lead to more effective therapeutic agents .

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